Species-Specific Potency Profile: VU0364770 vs. ML128 (VU0361737) in Rat and Human mGlu4
VU0364770 exhibits a distinct species potency profile compared to the closely related PAM ML128 (VU0361737). VU0364770 is 3.8-fold more potent at rat mGlu4 (EC50 = 290 nM) than at human mGlu4 (EC50 = 1.1 μM), whereas ML128 shows the opposite pattern: 2.2-fold more potent at human mGlu4 (EC50 = 240 nM) than at rat mGlu4 (EC50 = 110 nM) [1]. This differential species preference has direct implications for preclinical-to-clinical translation. Researchers using rodent models must account for this species-dependent potency when interpreting in vivo efficacy data or planning dose projections for human studies [2].
| Evidence Dimension | mGlu4 PAM Potency (EC50) – Rat vs. Human |
|---|---|
| Target Compound Data | Rat mGlu4 EC50 = 290 nM; Human mGlu4 EC50 = 1,100 nM (1.1 μM) |
| Comparator Or Baseline | ML128 (VU0361737): Rat mGlu4 EC50 = 110 nM; Human mGlu4 EC50 = 240 nM |
| Quantified Difference | VU0364770: Rat potency 3.8× > Human potency. ML128: Human potency 2.2× > Rat potency (inverse species preference) |
| Conditions | Calcium mobilization assay in cells coexpressing mGlu4 with chimeric G protein Gqi5; EC20 glutamate concentration |
Why This Matters
Procurement decisions for preclinical CNS research require awareness of species-specific potency: selecting VU0364770 over ML128 will produce different in vivo potency profiles in rodent models relative to anticipated human activity, directly affecting dose selection and translational validity.
- [1] NIH Molecular Libraries Program. Table 2: Summary of mGlu4 PAM probe molecules. ML128 (VU0361737): rmGlu4 EC50 = 110 ± 30 nM, hmGlu4 EC50 = 240 ± 40 nM. View Source
- [2] Jones CK, et al. J Pharmacol Exp Ther. 2012;340(2):404-421. Functional activity measured via calcium mobilization assay. View Source
